molecular formula C12H10N2O3 B373495 N-{7-nitro-2-naphthyl}acetamide

N-{7-nitro-2-naphthyl}acetamide

Cat. No.: B373495
M. Wt: 230.22g/mol
InChI Key: OYZYDMWYBZTGKN-UHFFFAOYSA-N
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Description

N-{7-Nitro-2-naphthyl}acetamide is a naphthalene derivative featuring an acetamide group at the 2-position and a nitro (-NO₂) substituent at the 7-position of the naphthalene ring. The molecular formula is C₁₂H₁₀N₂O₃ (MW: 230.22). Such compounds are often intermediates in drug synthesis or studied for their metabolic pathways .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22g/mol

IUPAC Name

N-(7-nitronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-11-4-2-9-3-5-12(14(16)17)7-10(9)6-11/h2-7H,1H3,(H,13,15)

InChI Key

OYZYDMWYBZTGKN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below based on substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula MW Substituents (Position/Group) logP Key Features Reference
N-{7-Nitro-2-naphthyl}acetamide C₁₂H₁₀N₂O₃ 230.22 2-naphthyl, 7-NO₂ ~2.8* Nitro group enhances electrophilicity Inferred
N-(7-Hydroxy-1-naphthalenyl)acetamide C₁₂H₁₁NO₂ 201.22 1-naphthyl, 7-OH ~1.5* Hydroxy group increases polarity
N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide C₁₅H₁₇NO₂ 243.30 1-naphthyl, 7-OCH₃, ethyl linker 2.62 Methoxy and ethyl linker improve lipophilicity
B-804 (N-[2-(7-Hydroxy-1-naphthyl)ethyl]-2-bromoacetamide) C₁₄H₁₄BrNO₂ 308.17 1-naphthyl, 7-OH, bromoacetamide 2.62 Bromine increases molecular weight
Ranitidine complex nitroacetamide C₁₃H₂₂N₄O₄S 330.40 Furan, sulphanyl, nitroacetamide ~1.0* Complex backbone with nitroacetamide

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Effects: Nitro (-NO₂): Enhances electrophilicity, reducing aqueous solubility compared to hydroxy (-OH) or methoxy (-OCH₃) groups . Positional Isomerism: 1-Naphthyl vs. 2-naphthyl substitution affects steric interactions and binding to biological targets . Linker Groups: Ethyl linkers (e.g., in B-804 ) increase molecular flexibility but may reduce planarity, impacting receptor affinity.
  • logP Trends :

    • Nitro and bromo substituents increase lipophilicity (logP ~2.6–2.8), whereas polar groups (e.g., -OH) lower logP .

Pharmacological and Metabolic Considerations

  • Nitro Group Metabolism : Nitro-containing compounds (e.g., ranitidine derivatives ) may undergo reductive metabolism, forming reactive intermediates. This contrasts with hydroxy or methoxy analogs, which are more likely to undergo conjugation (e.g., glucuronidation) .
  • Toxicity Profiles : Bromoacetamide (B-804 ) and nitro groups may pose higher toxicity risks due to electrophilic reactivity, whereas methoxy groups are generally metabolically stable .

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